

An In-depth Technical Guide to the Physicochemical Properties of Adapalene-d3

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Compound of Interest

Compound Name: Adapalene-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Adapalene-d3**, a deuterated analog of the third-generation topical retinoid, Adapalene. **Adapalene-d3** is primarily utilized as an internal standard in analytical and pharmacokinetic research.^[1] This document details its structural and chemical characteristics, presents quantitative data in a structured format, outlines general experimental protocols for property determination, and visualizes key pathways and workflows.

Core Physicochemical Properties

Adapalene-d3 is a synthetic naphthoic acid derivative, structurally distinguished by the presence of three deuterium atoms on the methoxy group.^{[1][2]} This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Adapalene in biological matrices. Its fundamental properties are summarized below.

Property	Value	Source(s)
IUPAC Name	6-(3-((3r,5r,7r)-adamantan-1-yl)-4-(methoxy-d3)phenyl)-2-naphthoic acid	[1]
CAS Number	1276433-89-6	[1][2][3][4][5]
Molecular Formula	C ₂₈ H ₂₅ D ₃ O ₃	[2][3][4][5]
Molecular Weight	415.54 g/mol	[2][3][4]
Appearance	White to off-white powder or crystalline solid	[6][7]
Melting Point	>300°C	[8]
pKa (Strongest Acidic)	~3.99 - 4.2	[9][10]
logP (Partition Coeff.)	~6.9	[9][11]
Solubility	Practically insoluble in water; sparingly soluble in ethanol; soluble in tetrahydrofuran (THF), DMSO, and dimethylformamide.	[7][8][12]

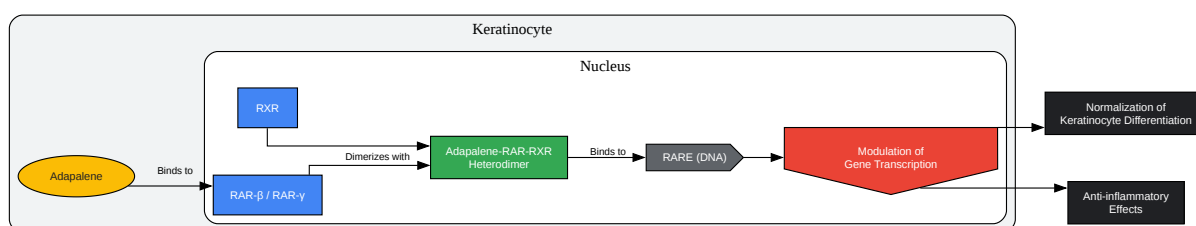
Mechanism of Action & Signaling Pathway

Adapalene exerts its biological effects by acting as a selective agonist for specific retinoic acid nuclear receptors (RARs), with a particular affinity for RAR-β and RAR-γ subtypes.[9][13][14][15] Its deuterated form, **Adapalene-d3**, is expected to follow the same biological pathways. The mechanism involves the modulation of gene expression, leading to changes in cellular differentiation, proliferation, and inflammation.

The key steps in its signaling pathway are:

- **Receptor Binding:** Adapalene penetrates the cell and binds to nuclear RAR-β and RAR-γ.[13][15]

- **Heterodimerization:** The Adapalene-RAR complex then forms a heterodimer with a Retinoid X Receptor (RXR).[9][13]
- **DNA Interaction:** This complete complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.
- **Gene Transcription Modulation:** This binding modulates the transcription of genes involved in keratinocyte differentiation and proliferation, leading to the normalization of follicular epithelial cell differentiation and a decrease in microcomedone formation.[7][13][15]
- **Anti-inflammatory Effects:** Adapalene also exhibits anti-inflammatory properties by inhibiting the expression of toll-like receptors (TLR-2) and the transcription factor activator protein 1 (AP-1), which reduces the inflammatory response associated with acne.[9][15]



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Adapalene's nuclear receptor signaling pathway.

Experimental Protocols & Methodologies

The determination of the physicochemical properties of an Active Pharmaceutical Ingredient (API) like **Adapalene-d3** is critical for drug development and quality control.[16][17][18] While specific experimental data for the deuterated version is proprietary, the methodologies follow established principles for small molecules.

Objective: To determine the concentration of **Adapalene-d3** that can be dissolved in a specific solvent at a given temperature.

Methodology (Shake-Flask Method):

- Preparation: An excess amount of **Adapalene-d3** is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, THF).
- Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The resulting suspensions are filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) or centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **Adapalene-d3** in the clear, saturated filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Analysis: The solubility is expressed in units such as mg/mL or µg/mL.

Objective: To identify the temperature at which **Adapalene-d3** transitions from a solid to a liquid state, which serves as an indicator of purity.^[19]

Methodology (Capillary Method):

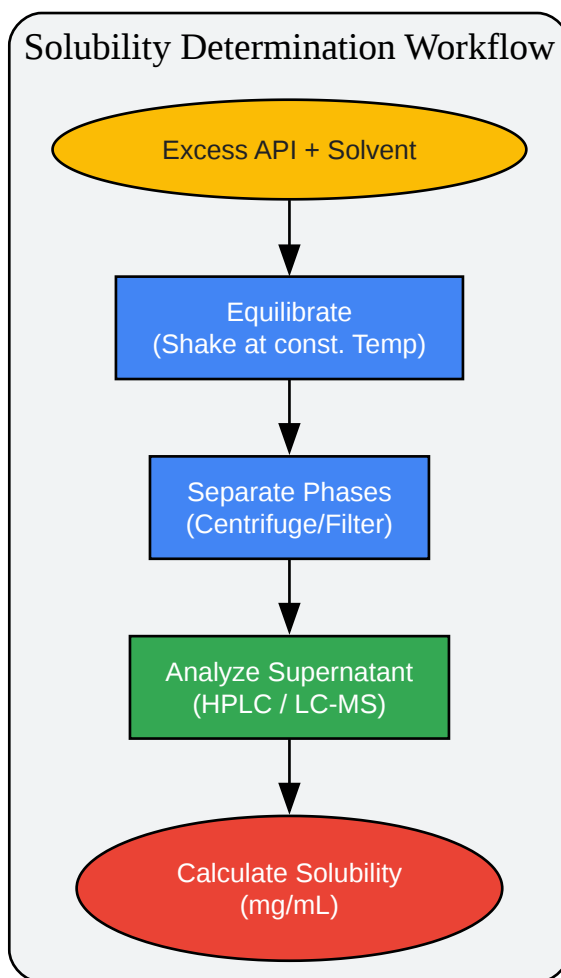
- Sample Preparation: A small amount of finely powdered, dry **Adapalene-d3** is packed into a capillary tube.
- Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
- Heating: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) near the expected melting point.
- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. The melting

point is reported as this range. For a pure substance like Adapalene, this range is typically narrow.

Objective: To measure the lipophilicity of **Adapalene-d3**, which is crucial for predicting its absorption and membrane permeability.

Methodology (Shake-Flask Method with n-octanol/water):

- System Preparation: Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are combined in a separatory funnel.
- Compound Addition: A known amount of **Adapalene-d3** is dissolved in the n-octanol phase.
- Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two immiscible phases, followed by a period of rest to allow for complete phase separation.
- Quantification: The concentration of **Adapalene-d3** in both the n-octanol and the aqueous phase is measured using a suitable analytical technique like HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).



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Generalized workflow for solubility testing.

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